molecular formula C14H19N5O B13354657 N-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)-4-(1H-pyrrol-1-yl)butanamide

N-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B13354657
M. Wt: 273.33 g/mol
InChI Key: XGHLVHNUNZROPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction using a cyclobutyl halide.

    Formation of the Butanamide Moiety: This involves the reaction of the triazole derivative with a butanoyl chloride in the presence of a base.

    Introduction of the Pyrrole Group: The final step involves the reaction of the intermediate with a pyrrole derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its triazole moiety.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The cyclobutyl and pyrrole groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide: can be compared with other triazole derivatives such as:

Uniqueness

The uniqueness of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C14H19N5O/c20-12(7-4-10-19-8-1-2-9-19)15-14-16-13(17-18-14)11-5-3-6-11/h1-2,8-9,11H,3-7,10H2,(H2,15,16,17,18,20)

InChI Key

XGHLVHNUNZROPO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NN2)NC(=O)CCCN3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.